

## developing a validated HPLC method for Acebrophylline

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An Application Note on the Development and Validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Quantification of Acebrophylline in Pharmaceutical Formulations.

#### Introduction

Acebrophylline is a compound that combines the mucolytic properties of ambroxol with the bronchodilator effects of theophylline-7-acetic acid.[1][2] It is widely prescribed for the management of respiratory conditions such as chronic obstructive pulmonary disease (COPD) and bronchial asthma.[1][3] The therapeutic efficacy of Acebrophylline necessitates accurate and reliable quantification in its pharmaceutical dosage forms to ensure patient safety and compliance with regulatory standards.[4]

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of active pharmaceutical ingredients (APIs).[5] This application note details a validated Reverse-Phase HPLC (RP-HPLC) method for the estimation of Acebrophylline in bulk and capsule formulations, developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[4][6]

# Materials and Methods Instrumentation and Reagents

 HPLC System: A system equipped with a pump, UV-Visible detector, and an auto-sampler (e.g., Shimadzu LC 20AT).[7]



- Column: Phenomenex Gemini C18 (250 x 4.6 mm, 5μm particle size).[7]
- Analytical Balance: For accurate weighing.
- Sonicator: For degassing solvents and dissolving samples.
- pH Meter: For mobile phase buffer preparation.
- Reagents: HPLC grade Methanol, Acetonitrile, Diammonium phosphate, and purified water.
   [7]
- Standards: Acebrophylline working standard.
- Sample: Commercially available Acebrophylline capsules.

## **Chromatographic Conditions**

A summary of the optimized chromatographic conditions for the analysis of Acebrophylline is presented in the table below.

Parameter	Condition
Column	Phenomenex Gemini C18 (250 x 4.6 mm, 5μm) [7]
Mobile Phase	Diammonium phosphate buffer (pH adjusted to 4.0) : Methanol (60:40 v/v)[7]
Flow Rate	1.0 mL/min[7]
Detection Wavelength	273 nm[7]
Injection Volume	20 μL[7]
Column Temperature	Ambient
Run Time	~ 10 minutes

# Experimental Protocols Preparation of Mobile Phase



- Prepare the diammonium phosphate buffer by dissolving an appropriate amount in HPLC grade water.
- Adjust the pH of the buffer to 4.0 using an acid like orthophosphoric acid.
- Mix the prepared buffer and HPLC grade methanol in a 60:40 volume ratio.
- Filter the mixture through a 0.45 μm membrane filter.
- Degas the mobile phase by sonicating for 15-20 minutes before use.

#### **Preparation of Standard Solutions**

- Standard Stock Solution (1000 μg/mL): Accurately weigh 100 mg of Acebrophylline working standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with the mobile phase.[7]
- Working Standard Solutions: From the stock solution, prepare a series of dilutions with the mobile phase to obtain concentrations within the expected linearity range (e.g., 80-120 μg/mL).[7]

#### **Preparation of Sample Solution (from Capsules)**

- Weigh 20 Acebrophylline capsules and calculate the average weight.
- Empty the contents of the capsules and weigh the powder.
- Accurately weigh a quantity of the powder equivalent to 100 mg of Acebrophylline and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 10-15 minutes to ensure complete dissolution.[7]
- Make up the volume to 100 mL with the mobile phase.
- Filter the solution through a 0.45 μm nylon membrane filter, discarding the first few mL of the filtrate.[7]



 Further dilute this solution with the mobile phase to achieve a final concentration within the calibration range (e.g., 100 µg/mL).[7]

## Method Validation Protocol (as per ICH Guidelines)

The developed method must be validated to ensure it is suitable for its intended purpose.[4]

### System Suitability

Inject the standard solution (e.g.,  $100 \mu g/mL$ ) five times. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is not more than 2.0%.[8] Other parameters like theoretical plates and tailing factor should also be monitored.

#### **Specificity**

Specificity is demonstrated by injecting a blank (mobile phase) and a placebo solution (containing all capsule excipients except Acebrophylline). There should be no interfering peaks at the retention time of Acebrophylline.[9]

#### Linearity

Inject a series of at least five concentrations of Acebrophylline (e.g., 80, 90, 100, 110, 120  $\mu$ g/mL).[7] Plot a calibration curve of peak area versus concentration. The method is linear if the correlation coefficient ( $r^2$ ) is  $\geq 0.999$ .

#### **Accuracy (% Recovery)**

Accuracy is determined by the standard addition method.[10] A known amount of standard drug is added to the pre-analyzed sample solution at three different levels (e.g., 80%, 100%, and 120% of the test concentration).[11] The percentage recovery is then calculated.

#### **Precision**

- Method Precision (Repeatability): Analyze six separate sample preparations from the same batch. The %RSD should be within the acceptable limit (typically ≤ 2%).
- Intermediate Precision (Ruggedness): Repeat the assay on a different day, with a different analyst, or on a different instrument to assess the method's reproducibility.[8]



## Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve using the formulas: LOD =  $3.3 * (\sigma/S)$  and LOQ =  $10 * (\sigma/S)$ , where  $\sigma$  is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[6][10]

#### Robustness

The robustness of the method is evaluated by making small, deliberate variations in method parameters such as the flow rate (±0.1 mL/min), mobile phase composition (e.g., ±2% organic phase), and pH (±0.2 units). The effect on the results is then examined.[12]

#### **Data Presentation**

Table 1: Linearity Data for Acebrophylline

Concentration (µg/mL)	Peak Area (Mean, n=3)	
80	Typical Area Value	
90	Typical Area Value	
100	Typical Area Value	
110	Typical Area Value	
120	Typical Area Value	
Correlation Coefficient (r²)	≥ 0.999	
Regression Equation	y = mx + c	

## Table 2: Accuracy (Recovery) Study Results



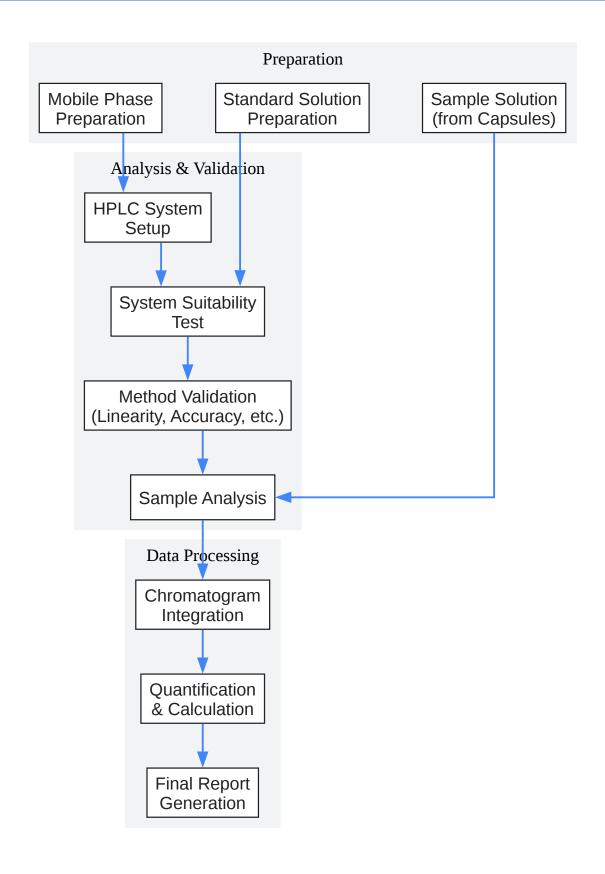
Level	Amount Added (µg/mL)	Amount Found (μg/mL)	% Recovery	Mean % Recovery
80%	80	Value	Value	\multirow{3}{} {*Value ± %RSD}
100%	100	Value	Value	
120%	120	Value	Value	

Table 3: Method Validation Summary

Parameter	Acceptance Criteria	Observed Result
System Suitability (%RSD)	≤ 2.0%	Value
Linearity (r²)	≥ 0.999	Value
Accuracy (% Recovery)	98.0 - 102.0%	Value
Method Precision (%RSD)	≤ 2.0%	Value
Intermediate Precision (%RSD)	≤ 2.0%	Value
LOD (μg/mL)	-	Value
LOQ (μg/mL)	-	Value
Robustness	No significant change	Conforms

## **Visualizations**

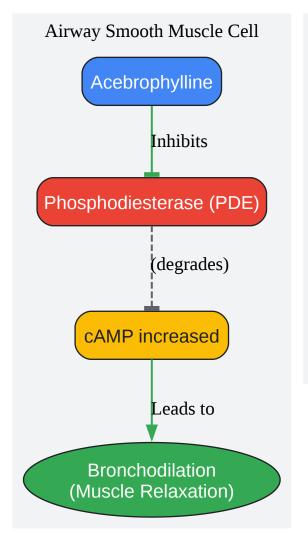


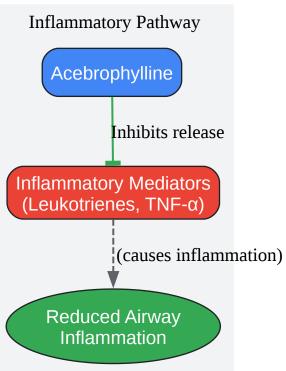


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Caption: Experimental workflow for HPLC analysis of Acebrophylline.







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Caption: Simplified signaling pathway for Acebrophylline's mechanism of action.

### Conclusion

The described RP-HPLC method is simple, accurate, precise, and specific for the determination of Acebrophylline in pharmaceutical capsule formulations.[4][7] The method was validated according to ICH guidelines and all parameters were found to be within acceptable limits.[4] This validated method is suitable for routine quality control analysis of Acebrophylline in bulk and its dosage forms, ensuring the delivery of a quality product to patients.



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